molecular formula C18H32O2 B1207441 9,12-Octadecadienoic acid CAS No. 2197-37-7

9,12-Octadecadienoic acid

Cat. No.: B1207441
CAS No.: 2197-37-7
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-UHFFFAOYSA-N
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Description

9,12-Octadecadienoic acid is a natural product found in Arisaema tortuosum, Humulus lupulus, and other organisms with data available.
A doubly unsaturated fatty acid, occurring widely in plant glycosides. It is an essential fatty acid in mammalian nutrition and is used in the biosynthesis of prostaglandins and cell membranes. (From Stedman, 26th ed)

Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/
Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9;  9,11;  10,12;  11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs;  nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/
/Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/

Properties

CAS No.

2197-37-7

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

octadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)

InChI Key

OYHQOLUKZRVURQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

boiling_point

444 to 446 °F at 16 mmHg (NTP, 1992)
230 °C at 16 mm Hg;  202 °C at 1.4 mm Hg
229.00 to 230.00 °C. @ 16.00 mm Hg

Color/Form

Colorless oil
Colorless to straw-colored liquid

density

0.9007 at 72 °F (NTP, 1992) - Less dense than water;  will float
0.9022 g/cu cm at 20 °C
0.898-0.904

melting_point

23 °F (NTP, 1992)
-6.9 °C
-8.5 °C

2197-37-7

physical_description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet.
Liquid, Other Solid;  Liquid
Colorless to straw-colored liquid;  [Hawley]
Liquid
colourless to pale yellow oily liquid

Related CAS

7049-66-3
30175-49-6
67922-65-0

solubility

Insoluble (NTP, 1992)
In water, 1.59 mg/L at 25 °C
Freely soluble in ether;  soluble in absolute alcohol;  1 mL dissolves in 10 mL petroleum ether;  miscible with dimethylformamide, fat solvents, oils
Very soluble in acetone, benzene, ethyl ether, and ethanol.
In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C;  in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C.
soluble in ether, alcohol;  miscible with dimethylformamide, fat solvents, oils;  insoluble in wate

Synonyms

9 trans,12 trans Octadecadienoic Acid
9,12 Octadecadienoic Acid
9,12-Octadecadienoic Acid
9-trans,12-trans-Octadecadienoic Acid
Acid, 9,12-Octadecadienoic
cis,cis-9,12-Octadecadienoic Acid
Linoelaidic Acid
Linoelaidic Acid, (E,Z)-Isomer
Linoleate
Linoleic Acid
Linoleic Acid, (E,E)-Isomer
Linoleic Acid, (Z,E)-Isomer
Linoleic Acid, (Z,Z)-Isomer
Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled
Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer
Linoleic Acid, Calcium Salt, (Z,Z)-Isomer
Linoleic Acid, Potassium Salt, (Z,Z)-Isomer
Linoleic Acid, Sodium Salt, (E,E)-Isomer
Linoleic Acid, Sodium Salt, (Z,Z)-Isomer
Linolelaidic Acid
trans,trans-9,12-Octadecadienoic Acid

vapor_pressure

0.00000087 [mmHg]
8.68X10-7 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,12-Octadecadienoic acid
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9,12-Octadecadienoic acid
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9,12-Octadecadienoic acid
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9,12-Octadecadienoic acid
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9,12-Octadecadienoic acid
Reactant of Route 6
9,12-Octadecadienoic acid

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